![molecular formula C10H11N5O B14615387 3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine CAS No. 59850-18-9](/img/structure/B14615387.png)
3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities and potential applications in various fields. This compound is characterized by a pyrido[4,3-e][1,2,4]triazine core with a morpholine ring attached at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine typically involves the condensation of appropriate amidrazones or carboxylic acid hydrazides with 1,2-diones. Other methods include cross-coupling reactions, intramolecular condensations, and synthesis based on α-diazo-β-keto esters and carboxylic acid hydrazides . Additionally, zinc-catalyzed hydrohydrazination of propargylamides with BocNHNH₂ has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .
科学的研究の応用
作用機序
The mechanism of action of 3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in cancer cells . The compound can also induce apoptosis and inhibit cell proliferation by targeting key signaling pathways .
類似化合物との比較
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazine: This compound shares a similar triazine core but differs in its substituents and biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring structure and distinct biological properties.
Uniqueness
3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine stands out due to its unique combination of a morpholine ring and a pyrido[4,3-e][1,2,4]triazine core, which imparts specific biological activities and chemical properties that are not observed in other similar compounds .
特性
CAS番号 |
59850-18-9 |
|---|---|
分子式 |
C10H11N5O |
分子量 |
217.23 g/mol |
IUPAC名 |
4-pyrido[4,3-e][1,2,4]triazin-3-ylmorpholine |
InChI |
InChI=1S/C10H11N5O/c1-2-11-7-9-8(1)12-10(14-13-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2 |
InChIキー |
XXIFJIJGCKSPBQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC3=C(C=NC=C3)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


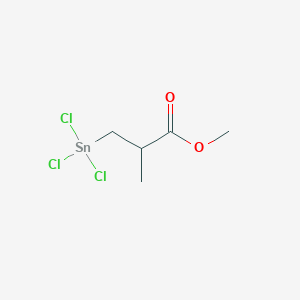
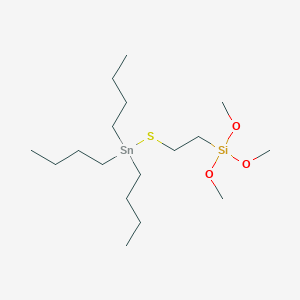
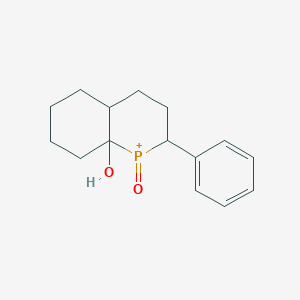


![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)
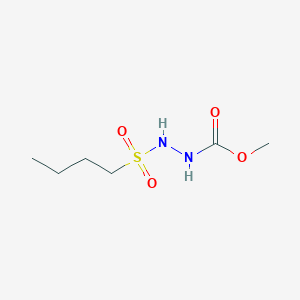
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)

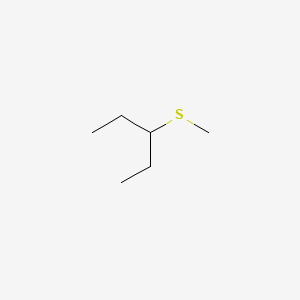
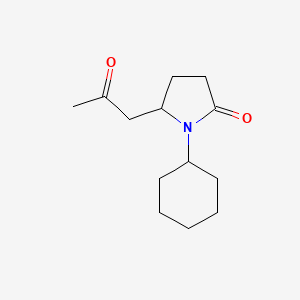
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
